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molecular formula C14H20O2 B8405405 2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol

2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol

Cat. No. B8405405
M. Wt: 220.31 g/mol
InChI Key: SESVELIWGDRSNJ-UHFFFAOYSA-N
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Patent
US09309234B2

Procedure details

n-BuLi (26.3 ml, 1.6 M in hexane, 42 mmol) was added dropwise to a solution of 4-bromo-toluene (7.70 g, 45 mmol) in THF (100 ml) at −78° C. under N2. The resulting mixture was stirred at −78° C. for 30 min and a solution of tetrahydro-2,2-dimethyl-4H-pyran-4-one (3.84 g, 30 mmol) in THF (20 ml) was added. The resulting mixture was stirred at −78° C. for another 20 min and quenched by adding MeOH (10 ml). The reaction was concentrated under vacuum and the resulting residue was diluted with EtOAc (500 ml) and washed with sat. NH4Cl (250 ml), brine (250 ml), dried and concentrated to give 2,2-dimethyl-4-(4-methylphenyl)oxan-4-ol as a white solid, which was used without further purification (5.41 g, 82%).
Quantity
26.3 mL
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1.[CH3:14][C:15]1([CH3:22])[CH2:20][C:19](=[O:21])[CH2:18][CH2:17][O:16]1>C1COCC1>[CH3:14][C:15]1([CH3:22])[CH2:20][C:19]([C:7]2[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=2)([OH:21])[CH2:18][CH2:17][O:16]1

Inputs

Step One
Name
Quantity
26.3 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
7.7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.84 g
Type
reactant
Smiles
CC1(OCCC(C1)=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −78° C. for another 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by adding MeOH (10 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under vacuum
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with EtOAc (500 ml)
WASH
Type
WASH
Details
washed with sat. NH4Cl (250 ml), brine (250 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(OCCC(C1)(O)C1=CC=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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